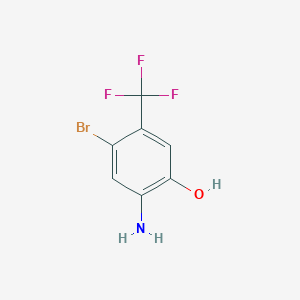
2-アミノ-4-ブロモ-5-(トリフルオロメチル)フェノール
概要
説明
2-Amino-4-bromo-5-(trifluoromethyl)phenol is an organic compound that features a trifluoromethyl group, a bromine atom, and an amino group attached to a phenol ring
科学的研究の応用
2-Amino-4-bromo-5-(trifluoromethyl)phenol has several applications in scientific research:
Pharmaceuticals: Used in the synthesis of drug candidates and bioactive molecules.
Agrochemicals: Employed in the development of herbicides and pesticides.
Materials Science: Utilized in the creation of advanced materials with unique properties
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This suggests that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been reported to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, similar compounds are recommended to be stored in a cool place, in an inert atmosphere . This suggests that factors such as temperature and atmospheric conditions could potentially affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Amino-4-bromo-5-(trifluoromethyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions and can act as a substrate for certain enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 2-Amino-4-bromo-5-(trifluoromethyl)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Amino-4-bromo-5-(trifluoromethyl)phenol can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.
Metabolic Pathways
2-Amino-4-bromo-5-(trifluoromethyl)phenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can influence metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of 2-Amino-4-bromo-5-(trifluoromethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
2-Amino-4-bromo-5-(trifluoromethyl)phenol exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can accumulate in organelles such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can significantly impact its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-Amino-5-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions. Another method includes the trifluoromethylation of 2-Amino-4-bromophenol using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
2-Amino-4-bromo-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the amino group can undergo reduction to form amines.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonate with a base.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Phenols: Through nucleophilic substitution.
Quinones: Through oxidation of the phenol group.
Biaryl Compounds: Through coupling reactions.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromobenzotrifluoride
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
2-Amino-4-bromo-5-(trifluoromethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in various fields .
特性
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCTLMWDUGPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
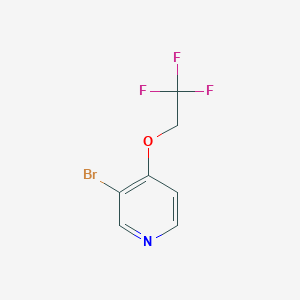
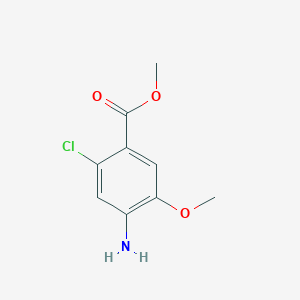
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
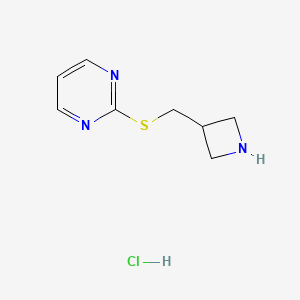
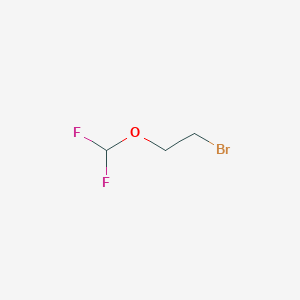
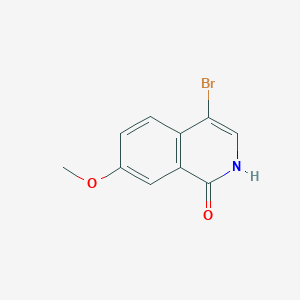
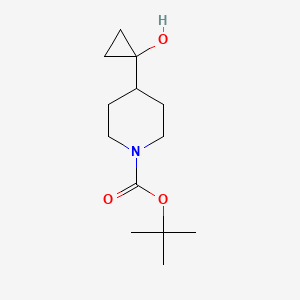
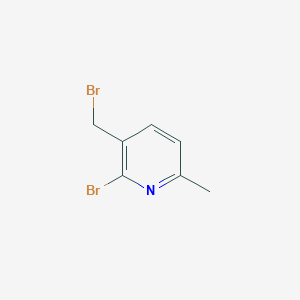
![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
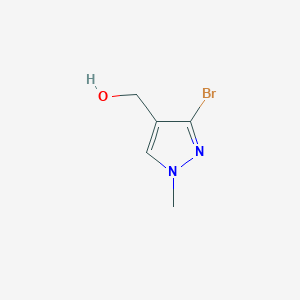
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

